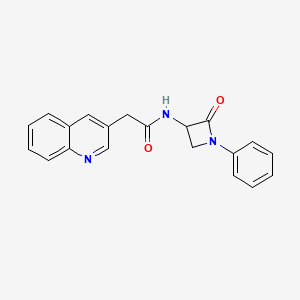
N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide, also known as QA, is a chemical compound that has been extensively studied for its potential therapeutic applications. QA is a synthetic compound that belongs to the class of azetidinone derivatives. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
作用機序
The exact mechanism of action of N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein complex involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, which is a form of programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the major advantages of using N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide in lab experiments is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a versatile compound for research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for the study of N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide. One potential direction is the study of its potential use in the treatment of Alzheimer's disease. This compound has been shown to possess neuroprotective properties, which make it a promising compound for the treatment of neurodegenerative diseases. Another potential direction is the study of its potential use in the treatment of inflammatory bowel disease. This compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory bowel disease. Additionally, the study of the structure-activity relationship of this compound and its derivatives could lead to the development of more potent and selective compounds with therapeutic potential.
合成法
The synthesis of N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide involves the reaction of 2-aminobenzophenone with 3-quinolinecarboxylic acid in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with oxalyl chloride and N-methylmorpholine to obtain the final product. The yield of the synthesis process is around 60%.
科学的研究の応用
N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory bowel disease.
特性
IUPAC Name |
N-(2-oxo-1-phenylazetidin-3-yl)-2-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(11-14-10-15-6-4-5-9-17(15)21-12-14)22-18-13-23(20(18)25)16-7-2-1-3-8-16/h1-10,12,18H,11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRUQCDLSSMOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole](/img/structure/B2997646.png)
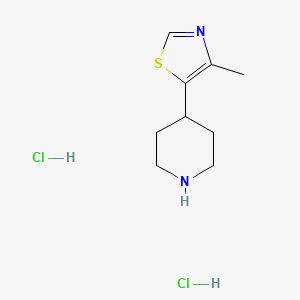
![1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997650.png)
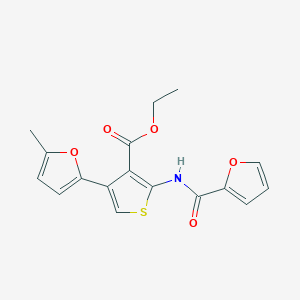
![(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2997653.png)
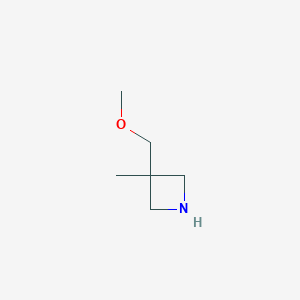
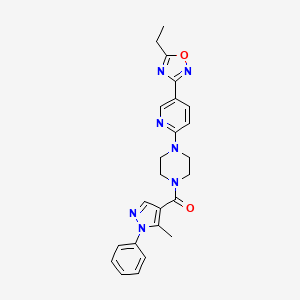
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2997657.png)
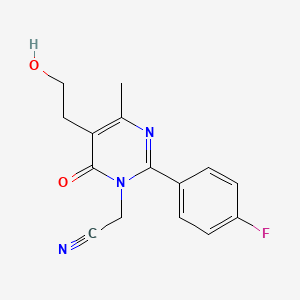
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2997659.png)
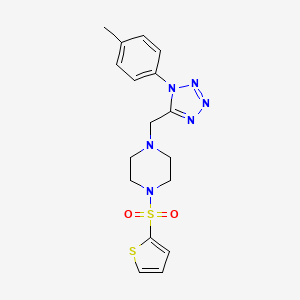
![N-[3,3-Bis(hydroxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2997664.png)

